REACTION_CXSMILES
|
Cl[CH2:2][CH:3]=O.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][N:7]=1>C(O)C>[I:12][C:9]1[CH:10]=[CH:11][C:6]2[N:7]([CH:2]=[CH:3][N:5]=2)[CH:8]=1
|
Name
|
|
Quantity
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16 mL
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Type
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reactant
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Smiles
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ClCC=O
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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NC1=NC=C(C=C1)I
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Name
|
|
Quantity
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625 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
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Details
|
The solvent is removed in vacuo
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Type
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DISSOLUTION
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Details
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the crude product is dissolved in water (400 ml)
|
Type
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ADDITION
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Details
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The aqueous solution is treated with sodium bicarbonate to pH=8
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Type
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EXTRACTION
|
Details
|
extracted with DCM (3×250 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
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The organic portion is dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
IC=1C=CC=2N(C1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |